molecular formula C10H7BrO4 B13564441 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid

Cat. No.: B13564441
M. Wt: 271.06 g/mol
InChI Key: GCZBKOMIWCPIDP-UHFFFAOYSA-N
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Description

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a benzofuran derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. Benzofuran compounds containing halogen substituents, particularly bromine, are frequently investigated for their enhanced biological activity and potential to improve binding affinity through specific interactions, such as halogen bonding with biological targets . This compound is of significant interest in the development of novel therapeutic agents due to the established pharmacological profile of the benzofuran core, which is recognized as a privileged structure in drug design . Scientific investigations into structurally similar halogenated benzofuran derivatives have demonstrated a wide spectrum of promising biological activities. These compounds have shown notable potential as antimicrobial agents, exhibiting activity against a selection of Gram-positive bacteria and fungal strains such as Candida albicans and C. parapsilosis . Furthermore, research on analogous bromobenzofuran compounds has revealed significant cytotoxic properties against various human cancer cell lines, including leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cells, with some derivatives inducing apoptosis in malignant cells . The presence of bromine introduced to the benzofuran system has been linked to increased cytotoxicity in structure-activity relationship (SAR) studies, guiding the exploration of new anticancer compounds . This chemical serves as a key intermediate for researchers synthesizing and evaluating new derivatives for potential anticancer, antibacterial, and antifungal applications .

Properties

Molecular Formula

C10H7BrO4

Molecular Weight

271.06 g/mol

IUPAC Name

5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7BrO4/c1-14-8-3-5(11)2-6-7(10(12)13)4-15-9(6)8/h2-4H,1H3,(H,12,13)

InChI Key

GCZBKOMIWCPIDP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=C2C(=O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid typically involves the bromination of 7-methoxy-1-benzofuran-3-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-benzofuran-2-carboxylic acid
  • 6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid
  • 2-Methyl-benzofuran-5-carboxylic acid
  • Benzofuran-5-carboxylic acid

Uniqueness

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

5-Bromo-7-methoxy-1-benzofuran-3-carboxylic acid is a derivative of benzofuran that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, particularly in cancer treatment and as an antioxidant. This article reviews the biological activities, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

This compound features a bromine atom at position 5 and a methoxy group at position 7 of the benzofuran ring. This specific substitution pattern enhances its biological activity compared to other benzofuran derivatives.

Compound Name Structural Features Unique Properties
This compoundBromine at position 5, methoxy at position 7Enhanced biological activity due to halogen presence
Benzofuran derivativesVarying substitutionsDiverse pharmacological activities

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the activity of Pim-1 and Pim-2 kinases, which are critical for cell survival and proliferation. The compound's binding to these kinases prevents their phosphorylation, thereby inducing apoptosis in cancer cells .

Key Findings:

  • In vitro Studies: MTT assays demonstrate that this compound effectively reduces the viability of various cancer cell lines, including lung adenocarcinoma (A549) cells .
  • Mechanism of Action: The compound disrupts key signaling pathways involved in tumor growth, such as the AKT pathway, leading to a mitotic catastrophe in cancer cells .

Antioxidant Activity

This compound also exhibits significant antioxidant properties. It has been shown to inhibit enzymes involved in oxidative stress pathways, enhancing cellular resilience against oxidative damage. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Research Insights:

  • The compound modulates cellular signaling pathways that regulate oxidative stress responses, contributing to its neuroprotective effects.

Case Studies

Recent studies have highlighted the effectiveness of benzofuran derivatives in various biological contexts:

  • Study on Lung Cancer Treatment: A study demonstrated that a related benzofuran derivative significantly inhibited cancer cell replication by targeting the PLK1 signaling pathway, achieving an IC50 value of 16.4 μM .
  • Antimicrobial Activity Assessment: Various benzofuran analogues were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-7-methoxy-1-benzofuran-3-carboxylic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves bromination and methoxylation of a benzofuran precursor. For example, highlights multi-step procedures using halogenation (e.g., bromine substitution) followed by methoxy group introduction via nucleophilic substitution. Reaction efficiency can be enhanced using catalysts like Pd(II) for regioselective bromination or microwave-assisted synthesis to reduce reaction time . Purity optimization requires recrystallization from ethanol/water mixtures or preparative HPLC (High-Performance Liquid Chromatography) for intermediates.

Q. How can the structure of this compound be unambiguously characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine at position 5, methoxy at position 7) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves spatial arrangement, as demonstrated in for a related bromobenzofuran derivative. Use SHELXL-97 for refinement, with AFIX commands to optimize hydrogen positions .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (271.06 g/mol) and fragmentation patterns .

Q. What are the preliminary biological screening strategies for this compound?

  • Methodological Answer : Begin with in vitro assays targeting enzymes or receptors implicated in diseases (e.g., kinases, cyclooxygenases). suggests testing anti-inflammatory or anticancer activity via cell viability assays (MTT) and ELISA for cytokine inhibition. Use structure-activity relationship (SAR) models to compare with analogs like 7-fluoro-3-methyl-1-benzofuran-2-carboxylic acid, noting how bromine and methoxy groups influence potency .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported substituent orientations?

  • Methodological Answer : Conflicting data on substituent positions (e.g., bromine vs. methoxy group orientation) can arise from disordered crystals or overlapping electron density. Use SHELXTL for structure solution, applying restraints for disordered atoms. demonstrates halogen-bonding analysis (Br⋯O interactions) to validate spatial arrangements. For ambiguous cases, cross-validate with DFT (Density Functional Theory) calculations to compare theoretical and experimental bond angles .

Q. What strategies mitigate low yields in carboxylation reactions during synthesis?

  • Methodological Answer : Low yields often stem from steric hindrance at position 3. Strategies include:

  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct carboxylation.
  • Flow Chemistry : Continuous flow reactors (as noted in ) improve mixing and heat transfer for exothermic carboxylation steps.
  • Catalysis : Employ transition-metal catalysts (e.g., Cu(I)) to activate CO2_2 for insertion into the benzofuran scaffold .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations to assess binding affinities. For example, compare the title compound’s binding to COX-2 with fluorinated analogs (). Parameterize bromine and methoxy groups using force fields like GAFF2. Validate predictions with SPR (Surface Plasmon Resonance) to measure binding kinetics .

Q. What analytical methods resolve discrepancies in reported biological activity data?

  • Methodological Answer : Contradictory bioactivity data (e.g., conflicting IC50_{50} values) may arise from assay variability or impurity interference. Solutions include:

  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods.
  • HPLC-PDA : Ensure compound purity (>98%) to exclude confounding effects from byproducts.
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like cell line passage number or solvent effects (DMSO vs. ethanol) .

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